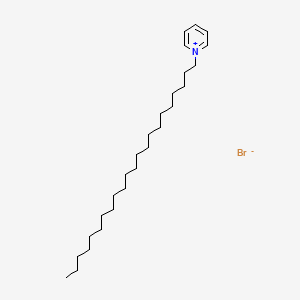
1-Docosylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Docosylpyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by a long alkyl chain (docosyl group) attached to the nitrogen atom of the pyridine ring, with a bromide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions
1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:
Reactants: Docosyl bromide and pyridine.
Reaction Conditions: The mixture is heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as methanol or ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridine N-oxide derivatives.
Reduction: Products include the corresponding pyridine derivatives.
科学的研究の応用
1-Docosylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its surfactant properties.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .
類似化合物との比較
1-Docosylpyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Dodecylpyridin-1-ium bromide: Similar structure but with a shorter alkyl chain (dodecyl group). It has similar surfactant properties but may differ in its interaction with lipid membranes due to the shorter chain length.
1-Hexadecylpyridin-1-ium bromide: Another similar compound with a hexadecyl group. It also exhibits surfactant properties and is used in similar applications.
1-Octadecylpyridin-1-ium bromide: This compound has an octadecyl group and is used in various industrial applications as a surfactant and phase transfer catalyst.
The uniqueness of this compound lies in its longer alkyl chain, which can enhance its interaction with lipid membranes and potentially increase its effectiveness as a surfactant and antimicrobial agent.
特性
CAS番号 |
80039-83-4 |
|---|---|
分子式 |
C27H50BrN |
分子量 |
468.6 g/mol |
IUPAC名 |
1-docosylpyridin-1-ium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1 |
InChIキー |
JFRURXLJEYJAJT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)






![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
